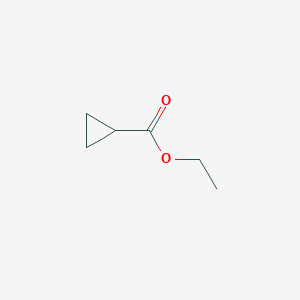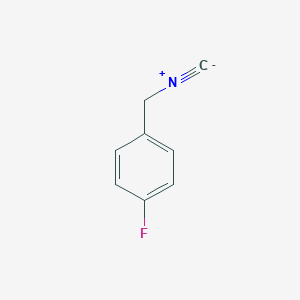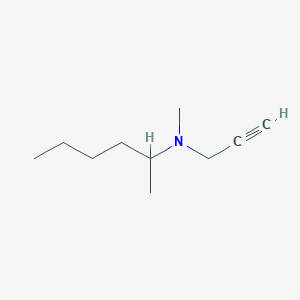
N-2-Hexyl-N-methylpropargylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Hexyl-N-methylpropargylamine, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMPA belongs to the family of monoamine oxidase inhibitors (MAOIs) and has been found to possess unique biochemical and physiological effects.
Scientific Research Applications
N-2-Hexyl-N-methylpropargylamine has been extensively studied for its potential applications in various fields. In neuroscience, N-2-Hexyl-N-methylpropargylamine has been found to inhibit the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, N-2-Hexyl-N-methylpropargylamine can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood, cognition, and behavior.
In addition, N-2-Hexyl-N-methylpropargylamine has been studied for its potential applications in cancer research. Studies have shown that N-2-Hexyl-N-methylpropargylamine can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-2-Hexyl-N-methylpropargylamine has also been found to enhance the anticancer effects of other chemotherapeutic agents.
Mechanism of Action
N-2-Hexyl-N-methylpropargylamine works by inhibiting the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO activity, N-2-Hexyl-N-methylpropargylamine can increase the levels of these neurotransmitters in the brain, which can have beneficial effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-2-Hexyl-N-methylpropargylamine has been found to possess unique biochemical and physiological effects. In animal studies, N-2-Hexyl-N-methylpropargylamine has been shown to increase locomotor activity, enhance memory retention, and reduce anxiety-like behavior. N-2-Hexyl-N-methylpropargylamine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-2-Hexyl-N-methylpropargylamine in lab experiments is its ability to inhibit the activity of MAO enzymes, which can increase the levels of neurotransmitters in the brain. This can be beneficial for studying the effects of neurotransmitters on behavior and cognition. However, N-2-Hexyl-N-methylpropargylamine has been found to have some limitations in lab experiments, such as its potential toxicity and the need for careful dosing.
Future Directions
There are several future directions for research on N-2-Hexyl-N-methylpropargylamine. One area of interest is the potential use of N-2-Hexyl-N-methylpropargylamine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-2-Hexyl-N-methylpropargylamine can increase the levels of BDNF, which plays a key role in neuronal survival and neuroplasticity. Another area of interest is the potential use of N-2-Hexyl-N-methylpropargylamine in combination with other chemotherapeutic agents for the treatment of cancer. Studies have shown that N-2-Hexyl-N-methylpropargylamine can enhance the anticancer effects of other chemotherapeutic agents. Finally, there is a need for further research on the safety and toxicity of N-2-Hexyl-N-methylpropargylamine, particularly in humans.
Conclusion:
In conclusion, N-2-Hexyl-N-methylpropargylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-2-Hexyl-N-methylpropargylamine has been found to possess unique biochemical and physiological effects and has been studied for its potential applications in neuroscience and cancer research. Further research is needed to explore the full potential of N-2-Hexyl-N-methylpropargylamine in these and other areas.
Synthesis Methods
N-2-Hexyl-N-methylpropargylamine can be synthesized by the reaction of 2-hexyne with methylamine in the presence of copper(I) iodide. The reaction takes place at room temperature and yields N-2-Hexyl-N-methylpropargylamine as the primary product. The purity of N-2-Hexyl-N-methylpropargylamine can be improved by recrystallization from ethanol.
properties
CAS RN |
143347-04-0 |
|---|---|
Product Name |
N-2-Hexyl-N-methylpropargylamine |
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylhexan-2-amine |
InChI |
InChI=1S/C10H19N/c1-5-7-8-10(3)11(4)9-6-2/h2,10H,5,7-9H2,1,3-4H3 |
InChI Key |
OPNHJZDMXLCVAV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)N(C)CC#C |
Canonical SMILES |
CCCCC(C)N(C)CC#C |
Related CAS |
143347-20-0 (hydrochloride) |
synonyms |
2-HxMP N-(2-hexyl)-N-(methyl)propargylamine N-2-hexyl-N-methylpropargylamine N-2-hexyl-N-methylpropargylamine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



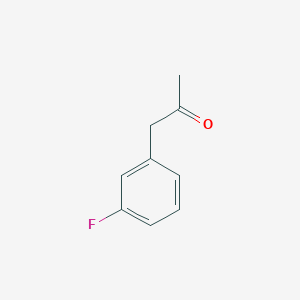
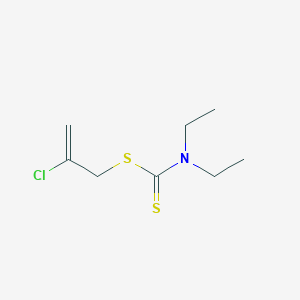
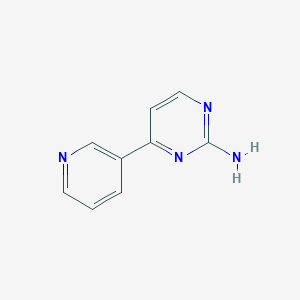
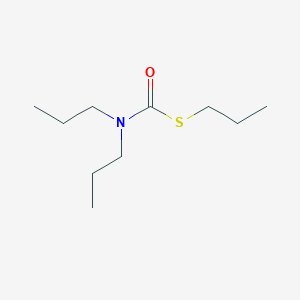
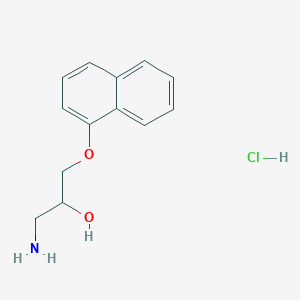


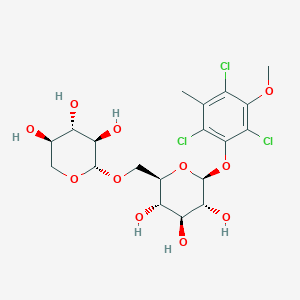
![Ethyl 8-methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B132440.png)

![3-[(3S,3As,5aS,6R,9aS,9bS)-3-hydroxy-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B132448.png)
